molecular formula C11H12N4O3 B187032 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one CAS No. 111789-90-3

6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No. B187032
CAS RN: 111789-90-3
M. Wt: 248.24 g/mol
InChI Key: QABZKECKKQKKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridazinone family and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one has both biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one in lab experiments is its potential as an anticancer, antibacterial, and antifungal agent. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the study of 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. One direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as viral infections. Another direction is to improve the solubility of this compound in water to increase its bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound.
Conclusion:
In conclusion, 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound that has shown promising results as an anticancer, antibacterial, and antifungal agent. The synthesis of this compound has been achieved using various methods, and its mechanism of action is not fully understood. Further studies are needed to fully understand the potential of this compound as a therapeutic agent for various diseases.

Scientific Research Applications

6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has also been investigated for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

3-(4-amino-3-nitrophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-6-4-10(16)13-14-11(6)7-2-3-8(12)9(5-7)15(17)18/h2-3,5-6H,4,12H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABZKECKKQKKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389357
Record name 6-(4-Amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

CAS RN

111789-90-3
Record name 6-(4-Amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5 g of 6-(4-chloro-3-nitrophenyl)-5-methyl-2,3,4,5-tetrahydropyridazin-3-one, 50 ml of 25% aqueous NH3 solution and 50 ml of ethanol is heated at 100° for 16 hours. The mixture is poured into ice water and extracted with methylene dichloride, the phases are separated and the organic phase is dried over sodium sulfate and evaporated to give 6-(4-amino-3-nitrophenyl)-5-methyl-2,3,4,5-tetrahydropyridazin-3-one, m.p. 234°-238°.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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